molecular formula C24H24N4O2 B6132661 (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE

Cat. No.: B6132661
M. Wt: 400.5 g/mol
InChI Key: XRYGJMJPEGZMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE is a complex organic molecule featuring indole and pyrazole moieties

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-15-12-17-8-4-6-10-20(17)27(15)23(29)19-14-26(3)25-22(19)24(30)28-16(2)13-18-9-5-7-11-21(18)28/h4-11,14-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGJMJPEGZMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN(N=C3C(=O)N4C(CC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE typically involves multi-step organic reactions. The starting materials are often indole derivatives and pyrazole derivatives, which undergo condensation reactions under controlled conditions. Common reagents include strong acids or bases to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Compounds involved in Knoevenagel condensation

Uniqueness

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL){1-METHYL-3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]-1H-PYRAZOL-4-YL}METHANONE: is unique due to its specific structural features combining indole and pyrazole moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.